6-Deoxy-D-allose is a rare sugar and a derivative of D-allose, characterized by the absence of a hydroxyl group at the sixth carbon, which is replaced by a hydrogen atom. This modification gives it unique chemical properties and biological activities. Structurally, 6-deoxy-D-allose can be represented as C6H12O6, and it plays a significant role as an intermediate in various biochemical pathways, particularly in the biosynthesis of antibiotics.
The biological activity of 6-deoxy-D-allose is particularly relevant in plant defense mechanisms. It has been identified as a triggering molecule that induces resistance in rice against pathogens such as Xanthomonas oryzae (the causal agent of bacterial blight). The compound's ability to enhance defense responses is linked to its conversion into phosphorylated forms that activate downstream signaling pathways . Additionally, it has shown potential as an intermediate in the biosynthesis of macrolide antibiotics, underscoring its significance in pharmaceutical applications .
Several methods have been developed for the synthesis of 6-deoxy-D-allose:
The applications of 6-deoxy-D-allose span several fields:
Several compounds share structural similarities with 6-deoxy-D-allose. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| D-Allose | Contains all hydroxyl groups at C-2, C-3, C-4, C-5, C-6 | Naturally occurring sugar with diverse functions |
| 2-Deoxy-D-glucose | Lacks hydroxyl group at C-2 | Important in cellular metabolism |
| D-Mannose | Hydroxyl groups at C-2 and C-4 differ from D-allose | Plays a role in glycoprotein synthesis |
| D-Ribose | Contains five carbons with hydroxyl groups | Essential for RNA synthesis |
Uniqueness of 6-Deoxy-D-allose: The primary distinction lies in its lack of a hydroxyl group at carbon 6, which alters its reactivity and interactions compared to other sugars. This modification not only affects its biological activity but also enhances its utility in specific synthetic pathways for antibiotic production.
6-Deoxy-D-allose is a monosaccharide derivative characterized by the molecular formula C6H12O5, with a molecular weight of 164.16 grams per mole [1] [6]. The compound represents a modified hexose sugar where the hydroxyl group at the sixth carbon position has been replaced by a hydrogen atom, resulting in the loss of one oxygen atom compared to its parent sugar D-allose [3].
The structural representation of 6-Deoxy-D-allose can be expressed through multiple chemical notation systems. The International Union of Pure and Applied Chemistry name is (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal [1] [6]. The compound's structure is further characterized by its Simplified Molecular Input Line Entry System notation: CC@HO [1], which explicitly denotes the stereochemical configuration at each chiral center.
The International Chemical Identifier for 6-Deoxy-D-allose is InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m1/s1 [1] [6], providing a standardized representation that uniquely identifies the compound's stereochemical arrangement. The corresponding International Chemical Identifier Key is PNNNRSAQSRJVSB-MOJAZDJTSA-N [1] [6].
Table 1: Structural Properties of 6-Deoxy-D-allose
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H12O5 | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| International Union of Pure and Applied Chemistry Name | (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal | [1] |
| Simplified Molecular Input Line Entry System | CC@HO | [1] |
| International Chemical Identifier Key | PNNNRSAQSRJVSB-MOJAZDJTSA-N | [1] |
| Heavy Atom Count | 11 | [1] |
| Defined Atom Stereocenter Count | 4 | [1] |
The stereochemical configuration of 6-Deoxy-D-allose is defined by four chiral centers located at carbon atoms 2, 3, 4, and 5 [1]. The compound adopts the D-configuration based on the orientation of the hydroxyl group at the penultimate carbon (C5), which follows the D-allose stereochemical pattern [5] [6].
Nuclear magnetic resonance spectroscopy analysis has provided detailed insights into the stereochemical arrangement of 6-Deoxy-D-allose [5] [25]. The proton nuclear magnetic resonance data reveals specific coupling constants that confirm the stereochemical assignments: the small J1″,2″ coupling constant of 3.75 Hz indicates an equatorially disposed H1 proton and axially disposed H2 proton [5]. Similarly, the small J2″,3″ coupling constant of 3.6 Hz confirms an equatorially disposed H3 proton [5].
The stereochemical analysis continues with the J3″,4″ coupling constant of 3.2 Hz, indicating an equatorially disposed H4 proton, while the large J4″,5″ coupling constant of 10.1 Hz reveals an axially disposed H5 proton [5] [25]. These coupling patterns are consistent with the compound adopting a chair conformation in solution, with the hydroxyl groups positioned according to the D-allose stereochemical framework [5].
Table 2: Nuclear Magnetic Resonance Coupling Constants for 6-Deoxy-D-allose
| Coupling | Value (Hz) | Structural Implication | Reference |
|---|---|---|---|
| J1″,2″ | 3.75 | Equatorial H1, Axial H2 | [5] |
| J2″,3″ | 3.6 | Equatorial H3 | [5] |
| J3″,4″ | 3.2 | Equatorial H4 | [5] |
| J4″,5″ | 10.1 | Axial H5 | [5] |
| J5″,6″ | 6.3 | Methyl group coupling | [5] |
6-Deoxy-D-allose represents a structural modification of D-allose through the replacement of the C6 hydroxyl group with a hydrogen atom [3] [15]. This modification results in significant structural and functional differences between the parent sugar and its deoxy derivative.
D-allose possesses the molecular formula C6H12O6 with a molecular weight of 180.16 grams per mole, containing six hydroxyl groups [8]. In contrast, 6-Deoxy-D-allose has five hydroxyl groups and a reduced molecular weight of 164.16 grams per mole [1] [3]. This structural difference is critical for biological activity, as demonstrated by studies showing that 6-Deoxy-D-allose cannot be phosphorylated at the sixth carbon position, unlike D-allose [15].
The deoxy modification at C6 prevents the compound from undergoing hexokinase-mediated phosphorylation, which is essential for D-allose's biological activity in plant defense responses [15]. Research has shown that while D-allose induces resistance to bacterial pathogens in rice through conversion to allose 6-phosphate, 6-Deoxy-D-allose lacks this capability due to the absence of the C6 hydroxyl group required for phosphorylation [15].
When compared to other deoxy sugars, 6-Deoxy-D-allose shares structural similarities with compounds such as 6-deoxyglucose and 2-deoxyribose [21] [22]. All deoxy sugars are characterized by the replacement of one or more hydroxyl groups with hydrogen atoms, resulting in reduced polarity and altered biological properties compared to their parent sugars [21].
Table 3: Comparative Analysis of D-allose and 6-Deoxy-D-allose
| Property | D-allose | 6-Deoxy-D-allose | Reference |
|---|---|---|---|
| Molecular Formula | C6H12O6 | C6H12O5 | [1] [8] |
| Molecular Weight (g/mol) | 180.16 | 164.16 | [1] [8] |
| Hydroxyl Groups | 6 | 5 | [3] [8] |
| Chemical Abstracts Service Number | 2595-97-3 | 4348-84-9, 5652-45-9 | [1] [8] |
| Phosphorylation Capability | Yes | No | [15] |
| Biological Activity in Plants | Active | Inactive | [15] |
The physicochemical properties of 6-Deoxy-D-allose are influenced by its reduced number of hydroxyl groups compared to the parent sugar D-allose [1] [3]. While specific solubility data for 6-Deoxy-D-allose is limited in the literature, the compound's solubility characteristics can be inferred from its structural properties and comparison with related deoxy sugars.
The computed XLogP3-AA value for 6-Deoxy-D-allose is -2.4, indicating significant hydrophilicity despite the loss of one hydroxyl group [1]. This value suggests that the compound maintains considerable water solubility, though likely reduced compared to D-allose due to the decreased number of hydrogen-bonding sites [1].
For comparison, related deoxy sugars such as 2-deoxyribose exhibit melting points in the range of 89-90°C [28]. The structural similarity between deoxy sugars suggests that 6-Deoxy-D-allose likely possesses comparable thermal properties, though specific melting point data for this compound has not been experimentally determined in the available literature.
The topological polar surface area of 6-Deoxy-D-allose is calculated to be 98 Ų [1], which is consistent with its hydrophilic nature and suggests good aqueous solubility. The compound contains four hydrogen bond donor sites and five hydrogen bond acceptor sites [1], providing multiple opportunities for intermolecular interactions in aqueous solutions.
Table 4: Computed Physicochemical Properties of 6-Deoxy-D-allose
| Property | Value | Reference |
|---|---|---|
| XLogP3-AA | -2.4 | [1] |
| Topological Polar Surface Area | 98 Ų | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 164.06847348 Da | [1] |
The optical rotation properties of 6-Deoxy-D-allose are intrinsically linked to its stereochemical configuration and the presence of four chiral centers [1]. While specific optical rotation values for 6-Deoxy-D-allose are not extensively documented in the current literature, the compound's D-configuration suggests that it would exhibit dextrorotatory behavior similar to other D-configured sugars.
Research involving 6-Deoxy-D-allose in natural product isolation has utilized optical rotation data as a confirmatory tool for structural identification [14]. In studies of cyanohydrin glycosides containing 6-Deoxy-D-allose moieties, optical rotation measurements were employed alongside nuclear magnetic resonance spectroscopy to confirm the stereochemical identity of the sugar component [14].
The optical activity of 6-Deoxy-D-allose is expected to be influenced by its conformational preferences in solution [33]. Molecular dynamics simulations of monosaccharides have shown that temperature and concentration effects can influence the distribution between chair and boat conformers, which directly impacts optical rotation properties [33].
The natural occurrence of 6-Deoxy-D-allose has been documented across multiple biological kingdoms, with the most significant discovery being its identification in edible mushrooms. The first complete identification of 6-Deoxy-D-allose in a natural environment was achieved through the isolation and characterization of this compound from the polysaccharide fraction of Lactarius lividatus, an edible mushroom species [1]. This groundbreaking discovery represented a milestone in the understanding of deoxy sugar distribution in eukaryotic organisms, as previous knowledge was primarily limited to bacterial systems.
Table 1: Natural Occurrence and Distribution of 6-Deoxy-D-allose
| Source Category | Specific Source | Form/Context | Discovery Status | Reference |
|---|---|---|---|---|
| Edible Mushrooms | Lactarius lividatus | Polysaccharide component | First natural identification | Tako et al. 2012 |
| Bacterial Systems | Streptomyces sp. KCTC 0041BP | dTDP-6-deoxy-D-allose intermediate | Biosynthetic intermediate | Thuy et al. 2007 |
| Bacterial Systems | Micromonospora griseorubida | Mycinamicin II biosynthesis | Antibiotic precursor | Anzai et al. 2003 |
| Plant Systems | Rice (Oryza sativa) | Defense response (negative control) | Functional comparison | Kato et al. 2013 |
The compound exists in aqueous solutions as four distinct anomeric isomers, including alpha-pyranose and beta-pyranose forms, as well as alpha-furanose and beta-furanose configurations, due to the phenomenon of mutarotation [1]. This structural flexibility contributes to its diverse biological activities and interactions within different cellular environments.
Table 2: Chemical Properties of 6-Deoxy-D-allose
| Property | Value | Comparison with D-Allose |
|---|---|---|
| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₆ |
| Molecular Weight (g/mol) | 164.16 | 180.16 |
| CAS Number | 5652-45-9 | 2595-97-3 |
| Specific Optical Rotation | +18.2° (c 0.11%, H₂O) | Variable |
| NMR Anomeric Forms | Four forms (α/β-pyranose, α/β-furanose) | Multiple anomeric forms |
| Key Structural Feature | Missing hydroxyl at C-6 position | Hydroxyl present at all positions |
As a monosaccharide derivative, 6-Deoxy-D-allose functions as a modified hexose sugar with distinctive biochemical properties that distinguish it from its parent compound, D-allose. The absence of the hydroxyl group at the carbon-6 position fundamentally alters its reactivity profile, particularly regarding phosphorylation reactions that are crucial for many metabolic pathways [2] [3].
The structural modification has profound implications for the compound's biological activity. Research conducted on rice defense mechanisms demonstrated that 6-Deoxy-D-allose, unlike its parent compound D-allose, cannot undergo phosphorylation at the carbon-6 position [2] [3]. This inability to form 6-phosphate derivatives prevents the compound from participating in certain metabolic pathways that require phosphorylated sugar intermediates.
The compound exhibits specific stereochemical characteristics that have been thoroughly documented through nuclear magnetic resonance spectroscopy. The nuclear magnetic resonance analysis reveals distinct coupling constants that indicate the spatial arrangement of hydroxyl groups: small coupling constants between hydrogen atoms at positions 1 and 2 (3.75 Hz) and positions 2 and 3 (3.6 Hz) suggest equatorial-axial disposition of these protons [4]. Additionally, the large coupling constant between hydrogen atoms at positions 4 and 5 (10.1 Hz) indicates an axially disposed hydrogen at position 5 [4].
The presence of 6-Deoxy-D-allose in microbial systems is primarily associated with antibiotic biosynthesis pathways, where it serves as a crucial intermediate in the formation of complex glycosylated natural products. Multiple bacterial species have been identified as producers of this compound, with each species utilizing specialized enzymatic machinery for its biosynthesis.
Table 3: Microbial Systems Involved in 6-Deoxy-D-allose Biosynthesis
| Microorganism | Antibiotic Product | Key Enzyme | Enzyme Identity to GerK1 | Function |
|---|---|---|---|---|
| Streptomyces sp. KCTC 0041BP | Dihydrochalcomycin (GERI-155) | GerK1 (dTDP-4-keto-6-deoxyglucose reductase) | 100% | dTDP-6-deoxy-D-allose biosynthesis |
| Streptomyces fradiae | Tylosin | TylD | 52% | Mycinose precursor formation |
| Streptomyces bikiniensis | Chalcomycin | ChmD | 89% | Mycinose precursor formation |
| Micromonospora griseorubida | Mycinamicin II | MydI | 56% | Mycinose precursor formation |
In Streptomyces species, the compound is synthesized through a well-characterized pathway involving multiple enzymatic steps [4] [5] [6]. The biosynthetic pathway begins with the nucleotidyl activation of glucose-1-phosphate to form dTDP-D-glucose, followed by dehydratase activity that produces dTDP-4-keto-6-deoxy-D-glucose [4]. The key step involves the action of specialized reductases, such as GerK1, which catalyze the stereospecific reduction of the carbon-4 keto group [4].
The enzymatic machinery responsible for 6-Deoxy-D-allose biosynthesis demonstrates remarkable specificity. The reductase enzymes exhibit strict substrate specificity, requiring the hydroxyl group at the carbon-3 position to be in axial configuration for optimal catalytic activity [4]. This specificity ensures the production of the correct stereoisomer required for subsequent biosynthetic steps.
Table 4: Enzymatic Characterization of 6-Deoxy-D-allose Biosynthetic Enzymes
| Enzyme | Molecular Weight (kDa) | Cofactor Requirement | Substrate Specificity | Product |
|---|---|---|---|---|
| GerK1 | 35.9 | NADH, MgCl₂ | dTDP-4-keto-6-deoxy-D-allose (axial C3-OH) | dTDP-6-deoxy-β-D-allose |
| GerF | 21.6 | None specified | dTDP-4-keto-6-deoxyglucose | dTDP-4-keto-6-deoxy-D-allose |
| TylD | Not specified | NADH | dTDP-4-keto-6-deoxy intermediates | dTDP-6-deoxy-D-allose |
| ChmD | Not specified | NADH | dTDP-4-keto-6-deoxy intermediates | dTDP-6-deoxy-D-allose |
In plant systems, the role of 6-Deoxy-D-allose has been primarily studied through comparative analysis with its parent compound. Research on rice defense mechanisms revealed that 6-Deoxy-D-allose does not confer resistance to Xanthomonas oryzae pathovar oryzae, unlike D-allose, which effectively induces defense responses [2] [3]. This difference highlights the critical importance of the carbon-6 hydroxyl group for the biological activity of allose in plant defense systems.
The role of 6-Deoxy-D-allose as a biochemical intermediate spans multiple biological contexts, from antibiotic biosynthesis to polysaccharide structure formation. In each context, the compound serves specific functions that are critically dependent on its unique structural characteristics.
Table 5: Functional Roles of 6-Deoxy-D-allose as Biochemical Intermediate
| Biological System | Specific Role | Functional Significance | Research Evidence |
|---|---|---|---|
| Macrolide Antibiotic Biosynthesis | Mycinose precursor | Essential for antibiotic activity | Multiple antibiotics require mycinose |
| Plant Defense Response | Negative control (cannot be phosphorylated) | Demonstrates importance of C-6 hydroxyl | Rice defense studies |
| Mushroom Polysaccharide Structure | Terminal sugar residue | Contributes to polysaccharide complexity | NMR structural analysis |
| Bacterial Lipopolysaccharides | Structural component (L-isomer) | Cell wall structural integrity | Comparative studies with L-isomer |
In macrolide antibiotic biosynthesis, 6-Deoxy-D-allose functions as the immediate precursor to mycinose, a sugar moiety that is essential for the biological activity of several important antibiotics [5] [7] [6]. The activated form, dTDP-6-deoxy-alpha-D-allose, serves as the last free intermediate in the mycinose biosynthetic pathway [5] [6]. Once formed, this nucleotide sugar is attached to the macrolide aglycon by dedicated glycosyltransferases, and subsequent methylation events occur only after this attachment [5] [6].
The compound's function in antibiotic biosynthesis demonstrates the critical relationship between sugar structure and biological activity. The specific stereochemistry of 6-Deoxy-D-allose, particularly the axial disposition of hydroxyl groups at carbons 3 and 4, is essential for recognition by the biosynthetic enzymes [4]. Any deviation from this precise configuration results in loss of enzymatic activity and failure to produce functional antibiotics.
In polysaccharide systems, particularly those found in edible mushrooms, 6-Deoxy-D-allose serves as a terminal sugar residue that contributes to the overall structural complexity and potentially the biological activity of these macromolecules [1] [8]. The compound's incorporation into polysaccharide structures represents the first documented case of 6-Deoxy-D-allose functioning in a structural rather than biosynthetic capacity.
The biochemical significance of 6-Deoxy-D-allose extends to its role in demonstrating structure-activity relationships in biological systems. The inability of this compound to undergo phosphorylation at the carbon-6 position serves as a powerful tool for elucidating the mechanisms by which related compounds exert their biological effects [2] [3]. This negative control function has been particularly valuable in understanding plant defense mechanisms and the specific requirements for sugar-mediated signaling pathways.
Research has revealed that the compound's function as a biochemical intermediate is highly dependent on the specific biological context in which it operates. In bacterial systems, it primarily serves biosynthetic functions, while in eukaryotic systems, it may contribute to structural or regulatory roles. This functional diversity underscores the importance of 6-Deoxy-D-allose as a versatile biochemical tool that organisms have evolved to utilize in multiple contexts.